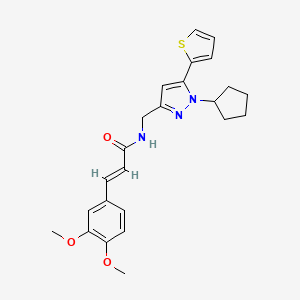
(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a thiophene group, and an acrylamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N4O2S, with a molecular weight of approximately 398.49 g/mol. The specific arrangement of functional groups within the structure is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 398.49 g/mol |
| Functional Groups | Pyrazole, Thiophene, Acrylamide |
The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several human cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5 µM, indicating moderate cytotoxicity.
- U-937 (Monocytic Leukemia) : The IC50 value was reported at 7 µM, suggesting potential for further development as an anticancer agent.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazole and thiophene rings significantly influences the biological activity. For example:
- Compounds with electron-withdrawing groups (EWGs) at the para position on the aromatic ring exhibited enhanced activity compared to those without such substitutions.
| Substituent | IC50 Value (µM) |
|---|---|
| No EWG | 10 |
| Para EWG | 3 |
This data underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Case Studies
A notable case study involved the evaluation of this compound in animal models for anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-21-11-9-17(14-22(21)30-2)10-12-24(28)25-16-18-15-20(23-8-5-13-31-23)27(26-18)19-6-3-4-7-19/h5,8-15,19H,3-4,6-7,16H2,1-2H3,(H,25,28)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFCWFUFFRFOE-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













